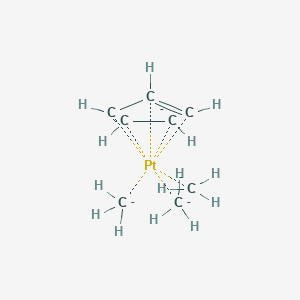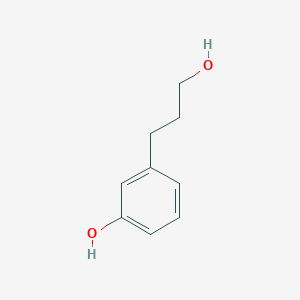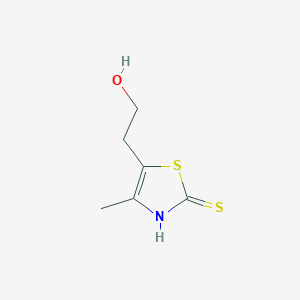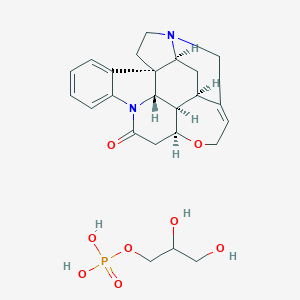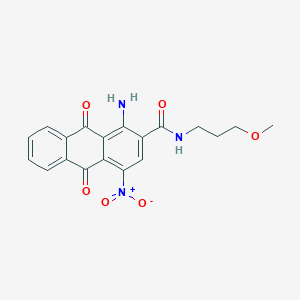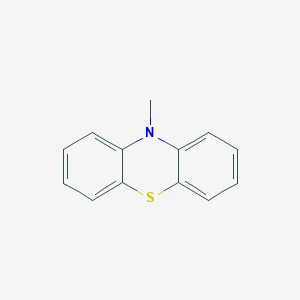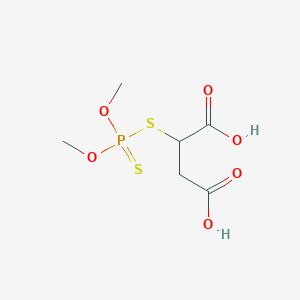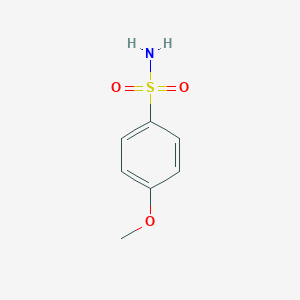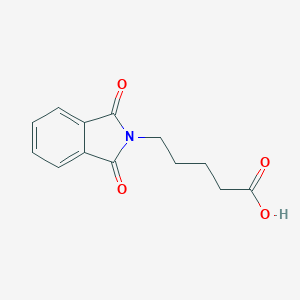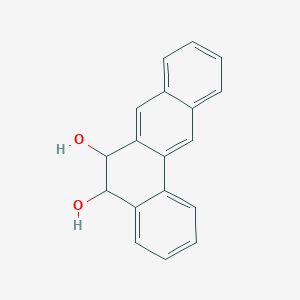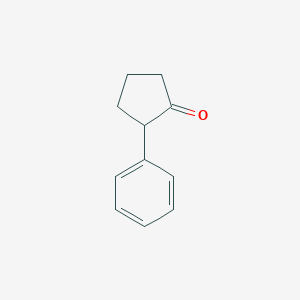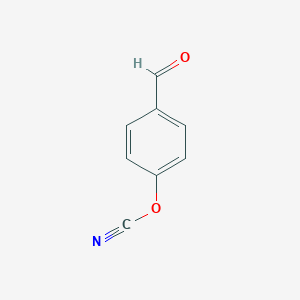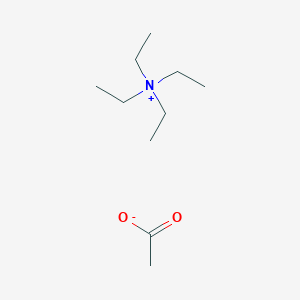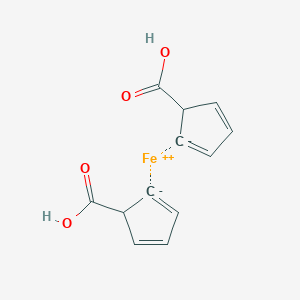
环戊二烯-2,4-二烯-1-羧酸;铁(2+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is a coordination compound that features a cyclopentadienyl ligand bonded to an iron(2+) ion This compound is of significant interest in the field of organometallic chemistry due to its unique structural and electronic properties
科学研究应用
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic transformations, including hydrogenation and polymerization reactions.
Biology: Investigated for its potential use in bioinorganic chemistry and as a model compound for studying iron-containing enzymes.
Medicine: Explored for its potential therapeutic applications, particularly in the development of anticancer agents.
Industry: Utilized in the production of advanced materials, including conductive polymers and nanomaterials.
作用机制
Target of Action
It’s known that cyclopentadiene derivatives are often involved in diels-alder reactions .
Mode of Action
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) likely interacts with its targets through a mechanism involving sigmatropic shifts. In a study of a similar compound, cyclopenta-2,4-dien-1-yltrimethylsilane, it was found that the degenerate sigmatropic migration of Si(Me)3 was the dominant factor . This process involves the critical interconversion between the 2,4-dienyl isomer and 1,4-dienyl isomer .
Biochemical Pathways
The compound’s involvement in diels-alder reactions suggests it may influence pathways involving cycloaddition reactions .
Result of Action
It’s known that cyclopentadienone derivatives can be very unstable and react with themselves in a diels-alder reaction to give a more stable dimer . All attempts to synthesize cyclopenta-2,4-dien-1-one have yielded only a dimerization product .
Action Environment
The action of Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) can be influenced by environmental factors such as temperature. For instance, the dynamic processes of cyclopenta-2,4-dien-1-yltrimethylsilane in its Diels–Alder addition were found to be temperature-dependent .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) typically involves the reaction of cyclopentadiene with iron salts under controlled conditions. One common method involves the reaction of cyclopentadiene with iron(II) chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an inert atmosphere to prevent oxidation of the iron(2+) ion.
Industrial Production Methods
Industrial production of cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) often involves large-scale reactions using similar methods to those used in laboratory synthesis. The process typically includes the purification of the product through recrystallization or chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) undergoes various types of chemical reactions, including:
Oxidation: The iron(2+) ion can be oxidized to iron(3+) under certain conditions.
Reduction: The compound can be reduced back to iron(2+) from iron(3+).
Substitution: Ligands on the iron center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron(2+) ion typically results in the formation of iron(3+) complexes, while reduction can regenerate the iron(2+) state.
相似化合物的比较
Similar Compounds
Ferrocene: Another iron-containing compound with a similar cyclopentadienyl ligand structure.
Ruthenocene: A ruthenium analog of ferrocene with similar properties.
Manganocene: A manganese analog with comparable structural features.
Uniqueness
Cyclopenta-2,4-diene-1-carboxylic acid;iron(2+) is unique due to its specific ligand structure and the presence of a carboxylic acid functional group, which can influence its reactivity and applications. Compared to ferrocene, it offers different electronic properties and potential for functionalization, making it a versatile compound in various research fields.
属性
CAS 编号 |
1293-87-4 |
|---|---|
分子式 |
C12H20FeO4 |
分子量 |
284.13 g/mol |
IUPAC 名称 |
cyclopentanecarboxylic acid;iron |
InChI |
InChI=1S/2C6H10O2.Fe/c2*7-6(8)5-3-1-2-4-5;/h2*5H,1-4H2,(H,7,8); |
InChI 键 |
TVIVBANEEXZBHJ-UHFFFAOYSA-N |
SMILES |
C1=CC([C-]=C1)C(=O)O.C1=CC([C-]=C1)C(=O)O.[Fe+2] |
规范 SMILES |
C1CCC(C1)C(=O)O.C1CCC(C1)C(=O)O.[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


